molecular formula C12H12O2 B1504998 M-Tolyl-propynoic acid ethyl ester CAS No. 58686-70-7

M-Tolyl-propynoic acid ethyl ester

Cat. No.: B1504998
CAS No.: 58686-70-7
M. Wt: 188.22 g/mol
InChI Key: DCDJJDUJXYBDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key characteristics inferred from analogs include:

  • Molecular formula: Likely $ \text{C}{12}\text{H}{12}\text{O}2 $ (assuming propynoic backbone) or $ \text{C}{12}\text{H}{16}\text{O}2 $ (for propionic variants).
  • Functional groups: Propargyl ester (alkyne group) or propionate ester (single bond), combined with a 3-methylphenyl substituent.
  • Applications: Potential use in organic synthesis, pharmaceuticals, or agrochemicals due to reactive alkyne moieties or aromatic ester properties.

Properties

CAS No.

58686-70-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-(3-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3

InChI Key

DCDJJDUJXYBDAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CC=CC(=C1)C

Canonical SMILES

CCOC(=O)C#CC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

o-Tolyl-propynoic Acid Ethyl Ester (CAS 58686-71-8)

  • Structure: Ortho-tolyl group attached to a propynoic acid ethyl ester.
  • Molecular formula : $ \text{C}{12}\text{H}{12}\text{O}_2 $ (MW: 188.22 g/mol) .
  • Key differences :
    • Substituent position : The methyl group on the phenyl ring is in the ortho position, which may sterically hinder reactions compared to the meta isomer.
    • Reactivity : The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in saturated propionic esters.

3-M-Tolyl-propionic Acid Ethyl Ester (CAS 7297-13-4)

  • Structure : Meta-tolyl group attached to a propionic acid ethyl ester.
  • Molecular formula : $ \text{C}{12}\text{H}{16}\text{O}_2 $ (MW: 192.25 g/mol) .
  • Key differences :
    • Backbone saturation : Lacks the triple bond, reducing reactivity but improving stability for storage (2–8°C recommended) .
    • Applications : Likely used as an intermediate in fine chemicals or pharmaceuticals, similar to ethyl 3-methylbenzoate (CAS 120-33-2, density: 1.03 g/mL ).

Ethyl 3-Oxo-3-o-tolylpropanoate (CAS 51725-82-7)

  • Structure : Propionic acid ethyl ester with a keto group and ortho-tolyl substituent.
  • Molecular formula : $ \text{C}{12}\text{H}{14}\text{O}_3 $ (MW: 206.24 g/mol) .
  • Key differences: Functional group: The ketone enhances electrophilicity, enabling nucleophilic additions, unlike non-keto analogs. Synthetic utility: Used in synthesizing heterocyclic compounds, such as dihydrofuropyridines under thermal conditions .

Ethyl m-Toluate (CAS 120-33-2)

  • Structure : Ethyl ester of 3-methylbenzoic acid.
  • Molecular formula : $ \text{C}{10}\text{H}{12}\text{O}_2 $ (MW: 164.2 g/mol, density: 1.03 g/mL) .
  • Key differences: Backbone: Benzoate ester (shorter chain) vs. propionate/propynoate esters. Applications: Common in fragrances and flavorings due to aromatic volatility.

Data Table: Comparative Properties of Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions
o-Tolyl-propynoic acid ethyl ester 58686-71-8 $ \text{C}{12}\text{H}{12}\text{O}_2 $ 188.22 Alkyne, ester Not specified
3-M-Tolyl-propionic acid ethyl ester 7297-13-4 $ \text{C}{12}\text{H}{16}\text{O}_2 $ 192.25 Ester, meta-tolyl 2–8°C
Ethyl 3-oxo-3-o-tolylpropanoate 51725-82-7 $ \text{C}{12}\text{H}{14}\text{O}_3 $ 206.24 Ketone, ester Not specified
Ethyl m-toluate 120-33-2 $ \text{C}{10}\text{H}{12}\text{O}_2 $ 164.20 Benzoate ester Room temperature

Notes and Limitations

  • Comparisons rely on structural analogs.
  • Discrepancies in nomenclature (e.g., propionic vs. propynoic) highlight the need for precise identification in chemical databases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.